molecular formula C16H25NO2 B13075750 N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B13075750
M. Wt: 263.37 g/mol
InChI Key: HKYFXKXOMGYHRZ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group, along with a benzyl group substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with a benzyl group substituted with methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C16H25NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h8-10,12,14,17H,4-7,11H2,1-3H3

InChI Key

HKYFXKXOMGYHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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